LogP Differential vs. 6-Bromo Analog: Impact on Aqueous Solubility and Assay Compatibility
The target compound exhibits a calculated LogP of 2.79 (TPSA 43.6), whereas the 6-bromo analog (CAS 132525-01-0) has a LogP of 3.55 (TPSA 43.6) [1]. The ΔLogP of +0.76 for the brominated analog indicates approximately 5.8-fold higher lipophilicity, which is predicted to reduce aqueous solubility and alter non-specific protein binding in biological assays. The identical TPSA confirms that the polarity surface area is unchanged, meaning the LogP difference arises solely from the increased hydrophobicity of the bromine substituent [1].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.79 (TPSA = 43.6 Ų) |
| Comparator Or Baseline | Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-01-0): LogP = 3.55 (TPSA = 43.6 Ų) |
| Quantified Difference | ΔLogP = +0.76 (comparator is ~5.8× more lipophilic); MW difference: 331.16 vs. 252.27 (+78.89 g/mol) |
| Conditions | Calculated LogP and TPSA values from vendor technical datasheets (Leyan, Molbase) |
Why This Matters
Higher lipophilicity in the 6-bromo analog may lead to reduced aqueous solubility, altered DMPK profiles, and increased non-specific binding—critical considerations for assay design and hit-to-lead optimization.
- [1] Molbase / Qiye Chemical Database. Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-01-0): LogP 3.5504, PSA 43.6, MW 331.164. View Source
